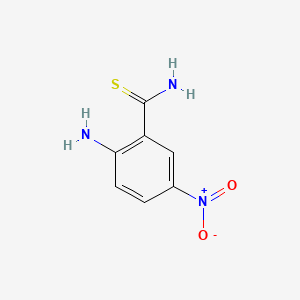

2-Amino-5-nitrothiobenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-nitrobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c8-6-2-1-4(10(11)12)3-5(6)7(9)13/h1-3H,8H2,(H2,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYFXVGYNCGBAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067043 | |

| Record name | Benzenecarbothioamide, 2-amino-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25026-97-5 | |

| Record name | 2-Amino-5-nitrobenzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25026-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenecarbothioamide, 2-amino-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025026975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenecarbothioamide, 2-amino-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenecarbothioamide, 2-amino-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-nitrothiobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-amino-5-nitrothiobenzamide synthesis from 2-amino-5-nitrobenzonitrile

The starting material, 2-amino-5-nitrobenzonitrile, is a nitroaromatic compound. These compounds should be handled with care as they can be toxic and may have thermal instabilities. Standard laboratory safety protocols, including wearing gloves, safety glasses, and a lab coat, are required. [8]

Conclusion

The synthesis of this compound from 2-amino-5-nitrobenzonitrile via a catalyzed reaction with hydrogen sulfide in an alcoholic solvent represents a significant improvement over older, aqueous-based methods. This process is characterized by high yields, operational simplicity, and the elimination of wastewater, making it an industrially scalable and environmentally responsible choice. Adherence to the stringent safety protocols outlined is paramount to ensure the well-being of all personnel involved in this synthesis.

References

- Method for producing this compound.

-

Working with Hydrogen Sulfide (H2S): Essential Guidelines. TFT Pneumatic. [Link]

-

Best Practices to Guard Against Hydrogen Sulfide in the Workplace. Total Safety. [Link]

-

Hydrogen Sulfide - Evaluating and Controlling Exposure. Occupational Safety and Health Administration (OSHA). [Link]

-

Hydrogen Sulfide Safety Tips: Protecting Workers from a Silent Killer. Compliance Solutions. [Link]

-

Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. National Library of Medicine. [Link]

- Process for the preparation of 2-amino-5-nitrobenzonitrile.

-

Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]

-

Technical Deep Dive: Synthesis and Properties of 2-Amino-5-nitrobenzonitrile (CAS 17420-30-3). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-nitrothiobenzamide

Foreword: A Molecule of Interest for Specialized Synthesis

2-Amino-5-nitrothiobenzamide is a distinct aromatic compound characterized by a trifunctional architecture: a primary amine, a nitro group, and a thioamide moiety. This specific arrangement of functional groups imparts a nuanced reactivity profile, making it a valuable intermediate in specialized chemical synthesis, particularly for pigments and potentially as a scaffold in medicinal chemistry. Understanding its core physicochemical properties is not merely an academic exercise; it is a critical prerequisite for optimizing reaction conditions, developing purification strategies, and predicting its behavior in various chemical and biological systems. This guide provides a comprehensive analysis of these properties, grounded in theoretical principles and established analytical methodologies, to empower researchers in their synthetic and developmental endeavors.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and identity.

-

IUPAC Name: 2-amino-5-nitrobenzenecarbothioamide

-

Molecular Formula: C₇H₇N₃O₂S[1]

-

SMILES: C1=CC(=C(C=C1[O-])C(=S)N)N[1]

-

InChI: InChI=1S/C7H7N3O2S/c8-6-2-1-4(10(11)12)3-5(6)7(9)13/h1-3H,8H2,(H2,9,13)[1]

The structure combines an aniline-like amino group and an electron-withdrawing nitro group on a benzene ring, with a thioamide group positioned ortho to the amine. This arrangement is key to its chemical behavior.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The following table summarizes the key computed and predicted physicochemical properties. Experimental data for this specific molecule is not widely published; therefore, values are derived from computational models and analysis of analogous structures.

| Property | Value / Predicted Profile | Source / Rationale |

| Molecular Weight | 197.22 g/mol | Calculated from formula (C₇H₇N₃O₂S) |

| Monoisotopic Mass | 197.0259 Da | PubChem[1] |

| Physical State | Predicted: Yellow to orange crystalline solid | Based on the nitroaniline chromophore found in related compounds like 2-amino-5-nitrobenzonitrile.[2] |

| Melting Point | Not experimentally determined in available literature. | Likely a high-melting solid, prone to decomposition at elevated temperatures. |

| Solubility | Polar Protic (Water, Ethanol): Low to moderate solubility. Polar Aprotic (DMSO, DMF): High solubility. Nonpolar (Hexane, Toluene): Very low solubility. | Predicted based on functional groups. The polar amino, nitro, and thioamide groups facilitate interaction with polar solvents, especially those that are hydrogen bond acceptors like DMSO.[3] |

| XlogP | 1.6 | PubChem (Predicted)[1] |

| pKa | Basic pKa (Amino Group): ~2-3 Acidic pKa (Thioamide N-H): ~15-17 | Estimated based on anilines and thioamides. The electron-withdrawing nitro group significantly reduces the basicity of the aniline nitrogen.[4][5] |

In-Depth Physicochemical Analysis

Solubility Profile: The Role of Intermolecular Forces

The solubility of this compound is dictated by the interplay of its three functional groups.

-

Hydrogen Bonding: The amino (-NH₂) and thioamide (-CSNH₂) groups are potent hydrogen bond donors and acceptors. This is the primary driver of solubility in polar protic solvents. The thioamide's sulfur atom is a weaker H-bond acceptor than the oxygen in an amide, which may slightly reduce water solubility compared to its amide analog, 2-amino-5-nitrobenzamide.

-

Dipole-Dipole Interactions: The highly polar nitro (-NO₂) group and the thioamide group create a significant molecular dipole. This promotes strong interactions with polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the molecule, leading to high solubility.[3]

-

Van der Waals Forces: Interactions with nonpolar solvents are limited to weak Van der Waals forces, which are insufficient to overcome the strong crystal lattice energy of this polar solid, resulting in poor solubility.

Acid-Base Properties (pKa)

The molecule possesses both a basic and a weakly acidic site.

-

Basicity: The primary amine (-NH₂) at the 2-position is basic. However, its basicity is significantly suppressed by the strong electron-withdrawing effect of the para-nitro group and the ortho-thioamide group. The pKa of the conjugate acid (Ar-NH₃⁺) is therefore predicted to be much lower than that of aniline (~4.6), likely in the range of 2-3.

-

Acidity: The N-H protons of the thioamide group are weakly acidic. Deprotonation is generally difficult, with pKa values for simple thioamides being in the range of 15-17.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. While specific spectra for this compound are not publicly available, its features can be reliably predicted.

-

¹H NMR Spectroscopy:

-

Aromatic Region (δ 7.0-8.5 ppm): Three protons on the benzene ring will appear as distinct multiplets (doublets and a doublet of doublets), with chemical shifts influenced by the directing effects of the three substituents.

-

Amine & Thioamide Protons (Variable): The -NH₂ and -CSNH₂ protons will likely appear as broad singlets that are exchangeable with D₂O. Their chemical shifts can vary depending on solvent and concentration.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching (~3200-3500 cm⁻¹): Two distinct bands for the symmetric and asymmetric stretching of the primary amine, and a broader band for the thioamide N-H.[6]

-

NO₂ Stretching (~1500-1550 cm⁻¹ and 1330-1370 cm⁻¹): Strong, sharp bands corresponding to the asymmetric and symmetric stretching of the nitro group.

-

C=S Stretching (~1000-1250 cm⁻¹): A band of medium intensity for the thio-carbonyl group. This is a key differentiator from its amide analog.

-

-

UV-Visible Spectroscopy:

-

The molecule contains a strong chromophore (the 4-nitroaniline system). It is expected to exhibit significant absorbance in the UV-Vis region, likely with a λmax between 350-450 nm, resulting in its characteristic yellow/orange color.

-

-

Mass Spectrometry: High-resolution mass spectrometry is the definitive technique for confirming molecular weight. The predicted collision cross-section (CCS) values provide information about the molecule's three-dimensional shape in the gas phase.

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 198.03318 | 135.2 |

| [M+Na]⁺ | 220.01512 | 141.9 |

| [M-H]⁻ | 196.01862 | 138.3 |

| [M+NH₄]⁺ | 215.05972 | 152.9 |

| Data sourced from PubChemLite.[1] |

Synthesis and Analytical Workflows

Synthesis Pathway

A documented method for producing this compound involves the reaction of 2-amino-5-nitrobenzonitrile with hydrogen sulfide.[7] This process offers a high-yield route that avoids significant aqueous waste.

Caption: Synthesis workflow for this compound.[7]

Recommended Analytical Workflow

A robust workflow is necessary to confirm the identity and purity of the synthesized compound.

Caption: Recommended workflow for physicochemical characterization.

Experimental Protocols

Protocol: Determination of Qualitative Solubility

Objective: To determine the solubility of this compound in a range of common laboratory solvents.

Methodology:

-

Preparation: Dispense approximately 1-2 mg of the compound into separate, labeled 1-dram vials.

-

Solvent Addition: To each vial, add 100 µL of a test solvent (e.g., Water, Ethanol, DMSO, Dichloromethane, Hexane).

-

Observation & Agitation: Vigorously vortex each vial for 30 seconds. Visually inspect for dissolution.

-

Incremental Addition: If the solid has not dissolved, add the solvent in 100 µL increments, vortexing after each addition, up to a total volume of 1 mL.

-

Classification:

-

Very Soluble: Dissolves in < 200 µL.

-

Soluble: Dissolves in 200 µL - 500 µL.

-

Sparingly Soluble: Dissolves in 500 µL - 1 mL.

-

Insoluble: Does not fully dissolve in 1 mL.

-

Causality: This method provides a rapid, semi-quantitative assessment of solubility, which is critical for selecting appropriate solvents for reactions, purification (e.g., recrystallization), and analytical sample preparation.

Protocol: Structural Confirmation via NMR Spectroscopy

Objective: To confirm the chemical structure of the synthesized compound using ¹H NMR.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent in which it is highly soluble (e.g., DMSO-d₆).

-

Transfer: Transfer the solution to a clean, dry NMR tube.

-

Instrument Setup: Load the sample into the NMR spectrometer. Set the experiment parameters (e.g., number of scans, relaxation delay).

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

D₂O Exchange (Self-Validating Step): Add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the labile -NH₂ and -CSNH₂ protons will diminish or disappear, confirming their identity.

-

Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction) and integrate the signals. Analyze the chemical shifts, coupling constants, and integration values to confirm they match the expected structure of this compound.

Applications and Relevance

While a niche molecule, this compound and its derivatives are relevant in several areas:

-

Dye & Pigment Synthesis: The patent literature explicitly notes its utility as an intermediate for dyes.[7] The nitroaniline core is a common structural motif in disperse dyes for textiles.

-

Pharmaceutical Research: The related 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[8] Head group modification of related 2-amino-5-nitrothiazole compounds has been explored for developing novel antibacterial and antiparasitic agents.[9] This suggests that this compound could serve as a starting material for creating new bioactive analogues.

Conclusion

This compound is a specialized chemical intermediate whose utility is unlocked through a thorough understanding of its physicochemical properties. Its predicted profile—a polar, high-melting solid with high solubility in polar aprotic solvents—is a direct consequence of its amino, nitro, and thioamide functional groups. The analytical and synthetic protocols outlined in this guide provide a robust framework for researchers to produce, purify, and confidently characterize this molecule, enabling its effective use in the development of new materials and potential therapeutic agents.

References

- Benchchem. (n.d.). 2-Amino-5-nitrobenzamide | Research Chemical. Retrieved from a URL which is no longer active but was accessible.

- Google Patents. (1993). JPH05320126A - Method for producing this compound.

- Patel, R. V., et al. (2018). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. RSC Advances.

- ResearchGate. (n.d.). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). Retrieved from a URL which is no longer active but was accessible.

-

PubChemLite. (n.d.). This compound (C7H7N3O2S). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-5-nitrobenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-nitrobenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Visible, IR, and 1 NMR spectral data of compounds. Retrieved from [Link]

- CP Lab Safety. (n.d.). This compound, 95% Purity. Retrieved from a URL which is no longer active but was accessible.

-

PubChem. (n.d.). 2-Amino-5-nitrobenzophenone. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Amino-5-Nitrothiazole: Properties, Applications, and Manufacturing. Retrieved from a URL which is no longer active but was accessible.

-

OEHHA. (2009). 2-Amino-5-Nitrothiazole. Retrieved from [Link]

- ResearchGate. (n.d.). 2-Amino-5-nitrobenzophenone and 2-Methylamino-2. Retrieved from a URL which is no longer active but was accessible.

-

PubChem. (n.d.). 2-Amino-5-nitrobenzoic acid. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Properties and Applications of 2-Amino-5-nitrobenzoic Acid. Retrieved from a URL which is no longer active but was accessible.

-

ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]

-

PubMed. (2010). Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. Retrieved from [Link]

- Khalifa, M. E. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from a URL which is no longer active but was accessible.

-

MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

- Jencks, W.P., & Westheimer, F.H. (n.d.). pKa Data Compiled by R. Williams. Retrieved from a URL which is no longer active but was accessible.

Sources

- 1. PubChemLite - this compound (C7H7N3O2S) [pubchemlite.lcsb.uni.lu]

- 2. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 6. mdpi.com [mdpi.com]

- 7. JPH05320126A - Method for producing this compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-amino-5-nitrothiobenzamide (CAS 25026-97-5): Synthesis and Applications in Heterocyclic Chemistry

This guide provides a comprehensive technical overview of 2-amino-5-nitrothiobenzamide, a versatile though specialized chemical intermediate. We will delve into its synthesis, grounded in patented industrial methods, and explore its primary application as a precursor in the construction of medicinally relevant heterocyclic scaffolds. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel molecular entities.

Introduction: The Strategic Importance of the Thioamide Moiety

In the landscape of medicinal chemistry, the thioamide group stands out as a crucial bioisosteric replacement for the more common amide functionality. While structurally similar, the substitution of sulfur for oxygen imparts unique physicochemical properties. Thioamides are generally stronger hydrogen bond donors and weaker acceptors than their amide counterparts. This modification can significantly alter a molecule's binding affinity for biological targets, improve its pharmacokinetic profile, and enhance stability.[1][2]

Furthermore, the thioamide group is a versatile functional handle for the synthesis of a wide array of sulfur-containing heterocycles, which are prominent scaffolds in numerous FDA-approved drugs.[1] this compound (I) is a prime example of a building block designed for this purpose, possessing the necessary functionalities for efficient chemical transformations.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Appearance |

| This compound | 25026-97-5 | C₇H₇N₃O₂S | 197.22 g/mol | Orange Crystalline Solid |

| 2-amino-5-nitrobenzonitrile | 17420-30-3 | C₇H₅N₃O₂ | 163.13 g/mol | Bright Yellow Powder |

| 2-Amino-6-nitrobenzothiazole | 6285-57-0 | C₇H₅N₃O₂S | 195.20 g/mol | Yellow to Orange Powder |

Synthesis of this compound (I)

The most direct and industrially relevant synthesis of this compound involves the reaction of its nitrile precursor, 2-amino-5-nitrobenzonitrile, with hydrogen sulfide. A Japanese patent outlines an efficient method that avoids the generation of significant aqueous waste, a key consideration for sustainable chemical manufacturing.[3]

The underlying chemistry involves the nucleophilic addition of a hydrosulfide species to the electrophilic carbon of the nitrile group, followed by tautomerization to the more stable thioamide. The reaction is catalyzed by a secondary or tertiary amine, which acts as a base to generate the hydrosulfide anion (HS⁻) from H₂S, thereby increasing its nucleophilicity.

Caption: Synthesis of this compound from its nitrile precursor.

Experimental Protocol: Synthesis of this compound [3]

-

Reaction Setup: In a pressure-rated reaction vessel equipped with a gas inlet, thermometer, and mechanical stirrer, charge 2-amino-5-nitrobenzonitrile (1.0 eq.) and a lower alcohol solvent, such as isopropanol (approx. 4-5 volumes).

-

Catalyst Addition: Add a catalytic amount of a secondary or tertiary amine (e.g., diethylamine, triethylamine, approx. 0.1-0.2 eq.).

-

Reaction with H₂S: Seal the vessel and begin bubbling hydrogen sulfide gas through the stirred suspension. The reaction can be conducted at atmospheric or elevated pressure (e.g., 1-4 kg/cm ²).

-

Heating and Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting nitrile.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and vent any excess H₂S into a scrubber containing a sodium hydroxide solution. The product, this compound, typically crystallizes from the reaction mixture as an orange solid.

-

Purification: Filter the crystalline product, wash with a small amount of cold isopropanol, and dry under vacuum to yield the final product with high purity. The patent reports yields in the range of 80-92%.[3]

Core Application: A Gateway to Benzothiazole Scaffolds

While the patent mentions its utility as an intermediate for dyes, the most logical and high-value application for this compound in a research and drug development context is its conversion into 2-substituted-6-nitrobenzothiazoles.[3] The ortho-disposed amino and thioamide groups are perfectly positioned for an intramolecular oxidative cyclization, a well-established method for forming the benzothiazole ring system.[4][5]

Benzothiazoles are considered "privileged scaffolds" in medicinal chemistry, appearing in a wide range of biologically active compounds, including antimicrobial and anticancer agents.[6] The 6-nitro substituent, in particular, serves as a versatile handle for further chemical modifications, such as reduction to an amine, which can then be functionalized to generate a library of diverse compounds for structure-activity relationship (SAR) studies.[7][8]

Caption: The primary application pathway for this compound.

Experimental Protocol: Synthesis of 2-Amino-6-nitrobenzothiazole (Representative)

This protocol is adapted from established methods for the oxidative cyclization of thioanilides.[4][5]

-

Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent. Alkaline conditions are often employed; for example, an aqueous solution of sodium hydroxide.

-

Oxidant Addition: To the stirred solution, add an oxidizing agent. Common reagents for this transformation include potassium ferricyanide (K₃[Fe(CN)₆]) or selenium dioxide (SeO₂).[4] The oxidant should be added portion-wise to control the reaction temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Isolation: The product, 2-amino-6-nitrobenzothiazole, is typically a solid that precipitates from the reaction mixture.

-

Purification: Filter the solid product, wash thoroughly with water to remove inorganic salts, and then with a small amount of a cold organic solvent (e.g., ethanol). The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.

Conclusion and Future Perspectives

This compound is a strategically designed intermediate whose value lies not in its own biological activity, but in its potential as a precursor for more complex and medicinally relevant molecules. Its synthesis from 2-amino-5-nitrobenzonitrile is an efficient process, and its chemical architecture makes it an ideal substrate for the construction of the 6-nitrobenzothiazole scaffold.

For researchers in drug discovery, this compound offers a reliable starting point for the synthesis of compound libraries targeting a range of diseases. The ability to readily form the benzothiazole core and then modify the 6-position opens up a vast chemical space for exploration. Future work will likely focus on leveraging this intermediate in combinatorial chemistry workflows and for the synthesis of targeted covalent inhibitors, where the benzothiazole scaffold can be tailored to interact with specific enzymatic targets.

References

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

- Grembecka, J. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. European Journal of Medicinal Chemistry, 277.

- Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).

-

Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

- Prakash, O., & Kumar, R. (2014). Conversion of Thioamide to Benzothiazole with Oxidizing Agents. Asian Journal of Chemistry, 26(18), 6211-6213.

-

Mohurle, S., & Maiti, B. (n.d.). Hantzsch synthesis of thiazole from α-haloketones and thioamides. ResearchGate. Retrieved from [Link]

- JPH05320126A. (1993). Method for producing this compound. Google Patents.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Amino-6-nitrobenzothiazole: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]

- Wu, H., et al. (2020). Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra. Journal of Materials Chemistry A, 8(30), 15073-15080.

- Racane, L., et al. (2006). Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. Molecules, 11(4), 325-333.

-

Chem-Impex. (n.d.). 2-Mercapto-6-nitrobenzothiazole. Retrieved from [Link]

-

Singh, P., & Kumar, A. (2015). Iodine-mediated cyclisation of thiobenzamides to produce benzothiazoles and benzoxazoles. ResearchGate. Retrieved from [Link]

- Kumar, R., et al. (2014). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(5), 1344-1350.

-

Sharma, A., & Kumar, V. (2014). Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. Retrieved from [Link]

- Batista, R., et al. (2016). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 21(11), 1539.

-

ResearchGate. (n.d.). Application of Nitroazoles. Retrieved from [Link]

- Mayo, M. S., et al. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Letters, 16(3), 764-767.

- Bose, D. S., et al. (2007). Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis. Synthesis, 2007(05), 819-823.

-

ResearchGate. (n.d.). Synthesis of 2-substituted nitro-and aminobenzothiazoles and.... Retrieved from [Link]

- United States Patent Office. (1963). US3113947A - Process for preparing 2-amino-5-nitrothiazole. Google Patents.

-

Sharma, A., & Kumar, V. (2014). (PDF) Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. Retrieved from [Link]

- Khan, I., et al. (2023). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Pharmaceuticals, 16(7), 1018.

- DE1957590B2. (1978). Process for the preparation of 2-amino-5-nitrobenzonitrile. Google Patents.

-

Wu, H., et al. (2020). Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu 2 O rhombic dodecahedra. ResearchGate. Retrieved from [Link]

- US4369324A. (1983). Process for the preparation of 2-amino-6-nitrobenzothiazole. Google Patents.

- US3215737A. (1965). Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof. Google Patents.

- US3203990A. (1965). 2-amino-2'-halo-5-nitro benzophenones. Google Patents.

Sources

- 1. synarchive.com [synarchive.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. JPH05320126A - Method for producing this compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jchemrev.com [jchemrev.com]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Reactivity of the Amino Group in 2-Amino-5-nitrothiobenzamide

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the primary amino group in 2-amino-5-nitrothiobenzamide. The molecule's unique electronic architecture, governed by the interplay of an electron-donating amino group, a powerful electron-withdrawing nitro group, and a thioamide moiety, results in a nuanced reactivity profile. This document explores the theoretical underpinnings of this reactivity, detailing the electronic and steric factors at play. Furthermore, it presents field-proven, adaptable protocols for key transformations of the amino group, including N-acylation, N-alkylation, and diazotization. Each section is designed to provide researchers, scientists, and drug development professionals with both the foundational knowledge and practical methodologies required to effectively utilize this versatile chemical scaffold.

Introduction and Molecular Context

This compound is a bespoke chemical entity featuring a trifecta of functional groups on a benzene core: a primary amine (-NH₂), a nitro group (-NO₂), and a thioamide (-CSNH₂). The strategic placement of these groups dictates the molecule's chemical behavior, particularly the nucleophilicity of the 2-amino group. This primary amine serves as a critical synthetic handle for molecular elaboration, making a thorough understanding of its reactivity paramount for its application in medicinal chemistry and materials science. For instance, this scaffold is a precursor for synthesizing various heterocyclic compounds, such as benzothiazoles.[1][2] The core challenge and opportunity lie in the electronic deactivation of the aromatic system by the para-nitro group, which significantly modulates the reactivity of the ortho-amino group. This guide will dissect these electronic effects and provide robust protocols to harness the synthetic potential of this key functional group.

Electronic and Steric Profile: The Causality of Reactivity

The reactivity of the amino group in this compound is not considered in isolation. It is a direct consequence of the cumulative electronic and steric effects exerted by the adjacent and para substituents.

2.1. Electronic Effects of Substituents

The nucleophilic character of the lone pair of electrons on the nitrogen atom of the amino group is significantly influenced by:

-

The Nitro Group (-NO₂): Positioned para to the amino group, the nitro group is a potent electron-withdrawing group. It exerts a strong negative inductive effect (-I) and a powerful negative resonance (mesomeric) effect (-M). This dual-mode electron withdrawal pulls electron density from the benzene ring and, consequently, from the nitrogen atom of the amino group. This delocalization severely diminishes the electron density on the nitrogen, making it a much weaker nucleophile compared to aniline. This deactivation is analogous to that seen in the well-studied p-nitroaniline.[3][4]

-

The Thioamide Group (-CSNH₂): The thioamide group, located ortho to the amino group, has a more complex electronic influence. It is generally considered an electron-withdrawing group due to the electronegativity of the sulfur and nitrogen atoms. However, the sulfur atom is less electronegative than oxygen, making the thioamide group a better electron donor through resonance compared to an amide group.[5][6] Its proximity to the amino group also introduces steric hindrance, which can influence the approach of bulky electrophiles.

-

The Amino Group (-NH₂): The amino group itself is a strong electron-donating group through resonance (+M) and electron-withdrawing through induction (-I), with the resonance effect dominating. However, its ability to activate the ring is substantially dampened by the overpowering electron-withdrawing nature of the nitro group.

The net result is a significantly deactivated aromatic amine, where the amino group's nucleophilicity is substantially reduced. Reactions that proceed readily with aniline often require more forcing conditions, stronger electrophiles, or specific catalytic activation for this compound.

Visualization: Electronic Influence Diagram

The following diagram illustrates the key electronic effects influencing the amino group's reactivity.

Caption: Electronic contributions of substituents on this compound.

Potential Reactivity and Experimental Protocols

This section outlines key reactions targeting the amino group and provides robust, adaptable experimental protocols. These protocols are designed as self-validating systems, incorporating in-process monitoring and clear characterization endpoints.

N-Acylation: Formation of Amides

N-acylation is a fundamental transformation used to introduce an acyl group, which can serve as a protective group or as a key structural component of a target molecule.[7] Due to the reduced nucleophilicity of the amino group, acylation typically requires an activated acylating agent (like an acyl chloride or anhydride) and may benefit from a base catalyst.

Field-Proven Protocol: N-Acetylation with Acetic Anhydride

This protocol is adapted from standard procedures for the acylation of deactivated anilines.[8]

Causality: Acetic anhydride is a potent acylating agent. The use of a mild base like sodium acetate helps to deprotonate the ammonium salt formed transiently, regenerating the free amine for reaction and neutralizing the acetic acid byproduct.

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, suspend this compound (e.g., 5 mmol) in 20 mL of glacial acetic acid.

-

Acylation: To the stirred suspension, add acetic anhydride (e.g., 6 mmol, 1.2 equivalents) dropwise at room temperature.

-

Catalysis & Reaction: Add anhydrous sodium acetate (e.g., 5.5 mmol, 1.1 equivalents). Heat the mixture to 80-90 °C and stir for 1-2 hours.

-

In-Process Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progression.

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly into 100 mL of ice-cold water with vigorous stirring.

-

Isolation: The N-acetylated product will precipitate. Collect the solid by vacuum filtration, washing thoroughly with cold water to remove acetic acid and salts.

-

Purification & Validation: Dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure N-(2-(aminocarbonothioyl)-4-nitrophenyl)acetamide. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The IR spectrum should show a characteristic amide C=O stretch (around 1660-1680 cm⁻¹) and the disappearance of one of the N-H stretches of the primary amine.

N-Alkylation: Formation of Secondary Amines

N-alkylation of deactivated anilines is often challenging due to the low nucleophilicity of the amine and the potential for over-alkylation. The reaction typically requires a strong base and polar aprotic solvents to facilitate the SN2 reaction.

Field-Proven Protocol: N-Benzylation with Benzyl Bromide

Causality: A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate the weakly acidic amine, generating a more potent nucleophile (the anilide anion). A polar aprotic solvent like Dimethylformamide (DMF) is ideal for SN2 reactions, as it solvates the cation (Na⁺) but not the anion, enhancing the nucleophilicity of the anilide.

-

Setup: To a flame-dried 100 mL three-neck flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion in mineral oil, e.g., 6 mmol, 1.2 equivalents). Wash the NaH with dry hexanes (x2) to remove the mineral oil and suspend it in 20 mL of anhydrous DMF.

-

Anion Formation: Cool the suspension to 0 °C. Add a solution of this compound (5 mmol) in 10 mL of anhydrous DMF dropwise over 20 minutes. Allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution will be observed.

-

Alkylation: Cool the mixture back to 0 °C and add benzyl bromide (5.5 mmol, 1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

In-Process Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of ice-cold water to destroy any unreacted NaH.

-

Isolation: Transfer the mixture to a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water. Separate the layers. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification & Validation: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane). Characterize the purified N-benzyl-2-amino-5-nitrothiobenzamide by NMR, MS, and IR to confirm its structure and purity.

Diazotization and Subsequent Reactions

The transformation of a primary aromatic amine into a diazonium salt is one of the most versatile reactions in aromatic chemistry.[9][10] The resulting diazonium group (-N₂⁺) is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles in Sandmeyer-type reactions.[10]

Field-Proven Protocol: Diazotization and Sandmeyer Chlorination

Causality: The reaction is performed in a strong acid (HCl) at low temperatures (0-5 °C) to form nitrous acid (HONO) in situ from sodium nitrite (NaNO₂) and to keep the unstable diazonium salt from decomposing.[11] The subsequent Sandmeyer reaction uses a copper(I) catalyst (CuCl) to facilitate the replacement of the diazonium group with a chloride nucleophile.

-

Diazotization Setup: In a 250 mL beaker, suspend this compound (10 mmol) in a mixture of 30 mL of water and 10 mL of concentrated hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Diazonium Salt Formation: Prepare a solution of sodium nitrite (11 mmol, 1.1 equivalents) in 10 mL of cold water. Add this solution dropwise to the amine suspension, keeping the temperature strictly below 5 °C. The solid will slowly dissolve as the soluble diazonium salt is formed. Stir for an additional 20 minutes at 0-5 °C after the addition is complete. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue).

-

Sandmeyer Reaction: In a separate 250 mL flask, dissolve copper(I) chloride (12 mmol) in 15 mL of concentrated hydrochloric acid. Cool this solution to 0-5 °C.

-

Coupling: Add the cold diazonium salt solution slowly and portion-wise to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.

-

In-Process Monitoring: The reaction is complete when the gas evolution ceases.

-

Isolation: Allow the mixture to warm to room temperature and stir for 1 hour. The product, 2-chloro-5-nitrothiobenzamide, will precipitate. Collect the solid by vacuum filtration and wash with water.

-

Purification & Validation: Purify the crude product by recrystallization (e.g., from ethanol). Confirm the structure using NMR, MS, and elemental analysis. The absence of amine signals in the NMR and IR spectra is a key indicator of a successful reaction.

Visualization: Reaction Pathways Workflow

This diagram outlines the key synthetic transformations starting from the amino group.

Caption: Key synthetic pathways for the 2-amino group.

Summary of Reactivity Data

| Reaction Type | Key Reagents | Typical Conditions | Product Class | Mechanistic Considerations |

| N-Acylation | Acyl Chloride, Anhydride | Base catalyst (e.g., Pyridine, NaOAc), 25-90°C | Amide | Requires activated electrophile due to low amine nucleophilicity. |

| N-Alkylation | Alkyl Halide | Strong base (e.g., NaH, K₂CO₃), Polar aprotic solvent (DMF, DMSO) | Secondary/Tertiary Amine | Requires deprotonation to form a more nucleophilic anilide anion. |

| Diazotization | NaNO₂, Strong Acid (HCl, H₂SO₄) | Low temperature (0-5°C) | Arenediazonium Salt | Unstable intermediate; must be used immediately in subsequent reactions. |

| Sandmeyer | Cu(I) Salt (CuCl, CuBr, CuCN) | Acidic, 0-25°C | Aryl Halide/Nitrile | Radical-mediated or ion-pair mechanism to replace -N₂⁺ group. |

Conclusion and Future Outlook

The amino group of this compound, while significantly deactivated by the potent electron-withdrawing nitro group, remains a viable and valuable site for chemical modification. Standard synthetic transformations such as acylation, alkylation, and diazotization are achievable, provided that the reaction conditions are appropriately adjusted to account for the reduced nucleophilicity. The protocols outlined in this guide serve as a robust starting point for researchers. Future work could explore more advanced transformations, such as Buchwald-Hartwig or Ullmann couplings, to form C-N bonds with aryl partners, further expanding the synthetic utility of this versatile building block in the development of novel therapeutics and functional materials.

References

- Google Patents.

-

LookChem. Exploring 2-Amino-5-Nitrothiazole: Properties, Applications, and Manufacturing.[Link]

-

Hoff, D. R., et al. (2010). Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. PubMed. [Link]

- Google Patents.

-

PubChem. 2-Amino-5-nitrobenzamide. National Institutes of Health. [Link]

-

PrepChem. Synthesis of 2-amino-5-nitrothiazole.[Link]

-

Hoff, D. R., et al. (2010). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. National Institutes of Health. [Link]

- Google Patents.Method for producing this compound.

-

OEHHA. 2-Amino-5-Nitrothiazole.[Link]

- Google Patents.

-

Wikipedia. 4-Nitroaniline.[Link]

-

ResearchGate. Electronic structure and tautomerism of thioamides.[Link]

-

Chemistry LibreTexts. Diazotization of Amines.[Link]

-

Organic Chemistry Portal. Benzothiazole synthesis.[Link]

-

Shiina, I., et al. (1994). Effective Method for Acylation of Weakly Nucleophilic Anilines with Silyl Carboxylates via Mixed Anhydrides. Bulletin of the Chemical Society of Japan. [Link]

-

Carl ROTH. Safety Data Sheet: 4-Nitroaniline. [https://www.carlroth.com/medias/SDB-9850-AU-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTQ1NjB8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDExLzkwNzU0NzkxMzQyMzgu cGRmfGUxYjU2YjM4YjY5ZTU5YjM5MGI5ZTY0YjI4YjY3ZGRiZTM2M2Y3ZTU0ZGUyYjYwYjEwMjM5YjYwYjQzYjU3ZDI]([Link] cGRmfGUxYjU2YjM4YjY5ZTU5YjM5MGI5ZTY0YjI4YjY3ZGRiZTM2M2Y3ZTU0ZGUyYjYwYjEwMjM5YjYwYjQzYjU3ZDI)

-

Togar, B., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. National Institutes of Health. [Link]

-

Organic Chemistry Portal. Diazotisation.[Link]

-

Shaikh, R. A., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]

-

PubChem. 4-Nitroaniline. National Institutes of Health. [Link]

-

Patil, S. A., et al. (2018). Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). RSC Publishing. [Link]

- Google Patents.A kind of method for synthesizing nitrothiazole benzamide compound.

-

BYJU'S. Diazotization Reaction Mechanism.[Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions.[Link]

-

Scholars Research Library. Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.[Link]

-

Wiedemann, S., et al. (2026). Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. Organic Letters. [Link]

-

Al-Juboori, A. M. H. (2009). Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles (ATDA) and Their Derivatives Using Conventional and Microwave Techniques. Iraqi Journal of Science. [Link]

-

Boumoud, B., et al. (2016). Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). National Institutes of Health. [Link]

- Google Patents.

-

Leonard, M. S. (2013). Diazotization. YouTube. [Link]

-

Wang, Y., et al. (2022). Unlocking the potential of the thioamide group in drug design and development. National Institutes of Health. [Link]

-

Krasavin, M. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. [Link]

-

Sci-Hub. Synthesis of Benzothiazoles and Benzoxazoles from Thiobenzamides.[Link]

-

Akbari, J., et al. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.[Link]

Sources

- 1. Benzothiazole synthesis [organic-chemistry.org]

- 2. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]

- 3. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 4. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 9. Diazotisation [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. byjus.com [byjus.com]

A Strategic Guide to the Preliminary Biological Evaluation of 2-amino-5-nitrothiobenzamide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating challenge of drug resistance and the demand for novel therapeutic agents necessitates the exploration of new chemical entities. The scaffold of 2-amino-5-nitrothiobenzamide presents a compelling starting point for drug discovery, drawing rationale from the established biological activities of structurally related nitroaromatic and thioamide compounds. This guide delineates a comprehensive, multi-tiered strategy for the preliminary in vitro biological activity screening of this compound. We will delve into the rationale behind each proposed screening cascade, provide detailed, field-proven protocols, and offer insights into the interpretation of the generated data. This document is designed not as a rigid template, but as a dynamic framework to empower researchers to make informed, data-driven decisions in the early stages of drug development.

Introduction: The Therapeutic Potential of the this compound Scaffold

The chemical architecture of this compound integrates two key pharmacophores: a nitroaromatic ring and a thiobenzamide moiety. The nitro group is a well-established component in numerous antimicrobial and anticancer agents, often mediating its effect through bioreduction to reactive nitrogen species within hypoxic environments, such as those found in solid tumors or anaerobic bacteria.[1] The thioamide group, a bioisostere of the amide bond, is present in various biologically active compounds and can participate in crucial interactions with biological targets.

Our screening strategy is therefore predicated on a tripartite hypothesis:

-

Antimicrobial/Antiparasitic Activity: Structurally analogous compounds, such as 2-amino-5-nitrothiazole, are known inhibitors of pyruvate:ferredoxin oxidoreductase (PFOR), an essential enzyme in the energy metabolism of anaerobic organisms.[2][3] This provides a strong impetus to investigate this compound as a potential anti-infective agent.

-

Anticancer Activity: The presence of the nitroaromatic moiety suggests potential as a hypoxia-activated prodrug, a class of compounds that are selectively toxic to cancer cells in the oxygen-deficient microenvironment of solid tumors.[4][5]

-

Anti-inflammatory Activity: Benzamide and thiobenzamide derivatives have demonstrated anti-inflammatory properties, with some acting as inhibitors of key inflammatory mediators like cyclooxygenases (COX), lipoxygenases (LOX), or the NF-κB signaling pathway.[6][7][8]

This guide will systematically outline the experimental workflows to interrogate these potential activities.

Synthesis of this compound

A reliable synthetic route is the prerequisite for any biological screening campaign. Based on established methodologies, this compound can be synthesized from 2-amino-5-nitrobenzonitrile.

Synthetic Protocol

A plausible and documented method involves the reaction of 2-amino-5-nitrobenzonitrile with hydrogen sulfide in the presence of a suitable catalyst.[9]

Materials:

-

2-amino-5-nitrobenzonitrile

-

Hydrogen sulfide (gas or a suitable donor like sodium hydrosulfide)

-

An alcoholic solvent (e.g., methanol, ethanol)

-

A secondary or tertiary amine catalyst (e.g., triethylamine, diisopropylethylamine)

Procedure:

-

Dissolve 2-amino-5-nitrobenzonitrile in the chosen alcohol in a reaction vessel equipped with a gas inlet and a stirrer.

-

Add the amine catalyst to the solution.

-

Bubble hydrogen sulfide gas through the solution at a controlled rate, or add the hydrogen sulfide donor portion-wise. The reaction is typically carried out at room temperature or with gentle heating.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, purge the reaction mixture with an inert gas (e.g., nitrogen) to remove excess hydrogen sulfide.

-

The product can be isolated by precipitation upon addition of water or by removal of the solvent under reduced pressure, followed by purification by recrystallization or column chromatography.

Characterization: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Tier 1 Screening: Foundational Biological Activities

The initial phase of screening is designed to be broad, cost-effective, and provide clear go/no-go decision points.

Antimicrobial Activity Screening

The primary hypothesis to test is the compound's ability to inhibit the growth of clinically relevant microorganisms.

Given the known activity of related nitro-heterocycles against anaerobic bacteria and parasites via PFOR inhibition, the initial screen should include a panel of such organisms.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for many bacteria).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test microorganism.

-

Suspend the colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include positive (bacteria in broth) and negative (broth only) controls.

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours. For anaerobic organisms, incubation must be performed in an anaerobic chamber.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.

-

| Microorganism | Strain ID | Growth Conditions | MIC (µg/mL) | Positive Control (Drug) | MIC of Control (µg/mL) |

| Clostridium difficile | ATCC 9689 | Anaerobic | Metronidazole | ||

| Helicobacter pylori | ATCC 43504 | Microaerophilic | Metronidazole | ||

| Staphylococcus aureus | ATCC 29213 | Aerobic | Vancomycin | ||

| Escherichia coli | ATCC 25922 | Aerobic | Ciprofloxacin |

Anticancer Activity Screening

The initial assessment of anticancer potential is typically a cytotoxicity assay against a panel of cancer cell lines.

Nitroaromatic compounds can be bioreduced in the hypoxic microenvironment of tumors to form cytotoxic radicals. A primary screen for general cytotoxicity is a crucial first step.

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO diluted in medium).

-

-

Incubation:

-

Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Formazan Solubilization:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

| Cell Line | Tissue of Origin | IC₅₀ (µM) | Positive Control (Drug) | IC₅₀ of Control (µM) |

| MCF-7 | Breast Cancer | Doxorubicin | ||

| A549 | Lung Cancer | Cisplatin | ||

| HCT116 | Colon Cancer | 5-Fluorouracil | ||

| HUVEC | Normal Endothel. | Doxorubicin |

Tier 2 Screening: Mechanistic Elucidation

If promising activity is observed in Tier 1, the next step is to investigate the potential mechanism of action.

Antimicrobial Mechanism: PFOR Enzyme Inhibition

As the primary hypothesized target for antimicrobial activity, direct inhibition of the PFOR enzyme should be assessed.

Caption: Workflow for the in vitro PFOR enzyme inhibition assay.

This assay must be performed under strict anaerobic conditions.

-

Reagent Preparation:

-

Prepare an anaerobic assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Prepare stock solutions of pyruvate, coenzyme A (CoA), thiamine pyrophosphate (TPP), and a suitable electron acceptor like ferredoxin or methyl viologen.

-

-

Assay Setup:

-

In an anaerobic cuvette, combine the assay buffer, CoA, TPP, ferredoxin, and varying concentrations of this compound (or vehicle control).

-

Add the purified PFOR enzyme.

-

-

Reaction Initiation and Monitoring:

-

Initiate the reaction by adding pyruvate.

-

Immediately monitor the reduction of ferredoxin spectrophotometrically (e.g., an increase in absorbance at 430 nm) over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

-

Anti-inflammatory Mechanism: COX/LOX and NF-κB Inhibition

To dissect the potential anti-inflammatory activity, direct inhibition of key pro-inflammatory enzymes (COX-1, COX-2, LOX) and a central signaling pathway (NF-κB) should be evaluated.

-

Cyclooxygenase (COX) Inhibition Assay: Commercially available kits are often used to measure the peroxidase activity of COX-1 and COX-2.[10][11] The assay typically monitors the appearance of an oxidized colorimetric substrate.

-

Lipoxygenase (LOX) Inhibition Assay: This assay measures the ability of the compound to inhibit the conversion of linoleic acid or arachidonic acid to hydroperoxides by LOX, which can be monitored by the change in absorbance at 234 nm.[2]

-

NF-κB Reporter Assay: This cell-based assay utilizes a cell line (e.g., HEK293T) stably transfected with a reporter gene (e.g., luciferase or GFP) under the control of an NF-κB response element.[7][12] Inhibition of NF-κB activation by the compound in stimulated cells (e.g., with TNF-α) is quantified by a decrease in the reporter signal.

Sources

- 1. In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pyruvate:ferredoxin oxidoreductase of the thermophilic acetogen, Thermoanaerobacter kivui - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. fvs.com.py [fvs.com.py]

- 5. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [mdpi.com]

- 6. bowdish.ca [bowdish.ca]

- 7. m.youtube.com [m.youtube.com]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. NF-κB Transcriptional Activity Assay using NKL reporter cells [protocols.io]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Pyruvate-ferredoxin oxidoreductase - Proteopedia, life in 3D [proteopedia.org]

An In-Depth Technical Guide to the Solubility Profile of 2-Amino-5-nitrothiobenzamide in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Novel Thioamide

In the realm of drug discovery and materials science, the solubility of a compound is a critical determinant of its utility. It governs bioavailability, dictates formulation strategies, and influences the feasibility of synthetic and purification processes. This guide focuses on 2-amino-5-nitrothiobenzamide, a molecule of interest due to its structural motifs that suggest potential applications in medicinal chemistry and materials engineering. The presence of an aromatic amine, a nitro group, and a thioamide functionality creates a unique electronic and steric environment, making its interaction with various organic solvents a subject of significant academic and industrial relevance.

To date, a comprehensive experimental solubility profile for this compound in a wide range of organic solvents has not been extensively reported in the public domain. This guide, therefore, adopts a dual approach. Firstly, it provides a robust theoretical framework for understanding and predicting the solubility of this compound, drawing comparisons with its well-characterized oxygen analog, 2-amino-5-nitrobenzamide. Secondly, it equips the researcher with detailed, field-proven experimental protocols to determine the solubility of this compound with high fidelity. By integrating theoretical principles with practical methodologies, this document serves as both a predictive tool and a practical handbook for scientists and professionals working with this and structurally related compounds.

Molecular Architecture and its Implications for Solubility

The structure of this compound, a trifunctional aromatic compound, is the primary determinant of its solubility characteristics. The interplay between the electron-donating amino group, the electron-withdrawing nitro group, and the polarizable thioamide moiety dictates its intermolecular interactions.

Key Physicochemical Properties of the Analogous 2-Amino-5-nitrobenzamide:

To build a foundational understanding, we first consider the properties of the closely related 2-amino-5-nitrobenzamide.

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃O₃ | [1] |

| Molecular Weight | 181.15 g/mol | [2] |

| pKa (predicted) | Not available | |

| LogP (predicted) | 0.2759 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

The substitution of the carbonyl oxygen in 2-amino-5-nitrobenzamide with a sulfur atom to form this compound is expected to induce several changes in its physicochemical properties:

-

Polarity and Polarizability: Thioamides are generally more polar than their amide counterparts due to the larger dipole moment of the C=S bond. Sulfur's larger and more diffuse electron cloud also makes the thioamide group more polarizable, enhancing its capacity for London dispersion forces.[4]

-

Hydrogen Bonding: The hydrogen bond accepting capability of the thiocarbonyl sulfur is weaker than that of the carbonyl oxygen.[5] This can significantly influence solubility in protic solvents.

-

Molecular Size and Shape: The C=S bond is longer than the C=O bond, which can lead to subtle changes in molecular packing in the solid state and affect the crystal lattice energy.[6]

These differences suggest that the solubility behavior of this compound will diverge from that of its benzamide analog, particularly in solvents where hydrogen bonding is a dominant intermolecular force.

The Theoretical Underpinnings of Solubility

The dissolution of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the thermodynamic favorability of the process.[7] This is largely dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

Solvent Polarity and its Influence:

Organic solvents can be broadly classified based on their polarity:

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. The solubility of this compound in these solvents will depend on the balance between the favorable interactions with the amino and thioamide groups and the disruption of the solvent's hydrogen-bonding network.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have significant dipole moments but lack acidic protons. They are effective at solvating polar molecules through dipole-dipole interactions. Given the polar nature of the nitro and thioamide groups, this compound is expected to exhibit good solubility in these solvents.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weak van der Waals forces. The solubility of the polar this compound is anticipated to be low in these solvents.

The Role of Temperature:

For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the solute's crystal lattice. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards the dissolution process.

Experimental Determination of Solubility: A Practical Guide

Given the absence of extensive published data, the experimental determination of the solubility of this compound is paramount. The following protocols are designed to be robust and self-validating.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a widely accepted and reliable technique for determining thermodynamic (equilibrium) solubility.[8]

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[9] The agitation speed should be sufficient to keep the solid suspended.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is highly recommended.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

Quantification by UV-Vis Spectroscopy

This method is suitable if this compound has a distinct chromophore and does not degrade in the solvent.

Protocol:

-

Determine λmax: Prepare a dilute solution of the compound in the solvent of interest and scan its absorbance across a range of wavelengths to identify the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at the determined λmax. Plot absorbance versus concentration to generate a calibration curve.

-

Analyze the Saturated Solution: Dilute the filtered supernatant from the shake-flask experiment with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculate Solubility: Use the equation of the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the solubility in the original saturated solution.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC offers high specificity and is the method of choice when dealing with complex matrices or when the compound lacks a strong UV chromophore.

Protocol:

-

Method Development: Develop a suitable HPLC method (e.g., reversed-phase) that can effectively separate this compound from any potential impurities or degradation products. This involves selecting an appropriate column, mobile phase, and detector settings.

-

Calibration: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject a known volume of the filtered supernatant from the shake-flask experiment into the HPLC system.

-

Calculate Solubility: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[6]

Predicted Solubility Profile of this compound

While experimental data is the gold standard, in silico predictive models can provide valuable initial estimates of solubility. The following table presents the predicted aqueous solubility of this compound using a widely recognized prediction tool. It is important to note that these are computational estimates and should be confirmed experimentally.

Predicted Aqueous Solubility (at 25 °C and pH 7.4):

| Prediction Tool | Predicted logS (mol/L) | Predicted Solubility (mg/mL) |

| AqSolDB | -3.5 to -4.0 | 0.03 to 0.01 |

Note: The SMILES string for this compound (C1=CC(=C(C=C1[O-])C(=S)N)N) was used for this prediction.

For organic solvents, a qualitative prediction based on the principles discussed earlier is provided below.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Moderate | Capable of hydrogen bonding with the amino and thioamide groups. |

| Ethanol | Polar Protic | Moderate | Similar to methanol, but slightly less polar. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong dipole moment effectively solvates the polar functional groups. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO in its ability to solvate polar compounds. |

| Acetonitrile | Polar Aprotic | Moderate to High | Less polar than DMSO and DMF, but still a good solvent for polar molecules. |

| Acetone | Polar Aprotic | Moderate | A less polar aprotic solvent. |

| Dichloromethane | Nonpolar aprotic | Low to Moderate | Can engage in dipole-dipole interactions but is less polar. |

| Toluene | Nonpolar | Low | Primarily interacts through weak van der Waals forces. |

| Hexane | Nonpolar | Very Low | A nonpolar alkane, a poor solvent for polar compounds. |

Advanced Predictive Models: Hansen Solubility Parameters (HSP)

For a more nuanced prediction of solubility, the Hansen Solubility Parameters (HSP) can be employed. This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound in organic solvents. While direct experimental data remains to be established, the theoretical principles and comparative analysis with its benzamide analog offer valuable predictive insights. The detailed experimental protocols provided herein empower researchers to generate high-quality solubility data, which is essential for advancing the development of this compound for its intended applications.

Future work should focus on the experimental determination of the solubility of this compound in a diverse set of organic solvents at various temperatures. This data will not only be invaluable for practical applications but will also serve to validate and refine the predictive models discussed in this guide. Furthermore, the determination of the Hansen Solubility Parameters for this compound will provide a powerful tool for rational solvent selection in future research and development endeavors.

References

-

Newberry, R. W., & Raines, R. T. (2013). n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. Journal of the American Chemical Society, 135(20), 7847–7850. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved January 21, 2026, from [Link]

-

Mitchell, D., & et al. (2023). An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. Nature Communications, 14(1), 6037. [Link]

-

ChemRxiv. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. [Link]

-

ResearchGate. (n.d.). List of Popular Software Packages for Solubility Prediction. Retrieved January 21, 2026, from [Link]

-

Hughes, L. D., & et al. (2020). Pruned Machine Learning Models to Predict Aqueous Solubility. ACS Omega, 5(27), 16579–16583. [Link]

-

ChemRxiv. (2025). An Ensemble Model for Molecular Solubility Prediction Across Aqueous and Organic Solvents. [Link]

-

Chemaxon. (n.d.). Calculators & Predictors. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). QSAR-based solubility model for drug-like compounds. Retrieved January 21, 2026, from [Link]

-